Penitrem F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

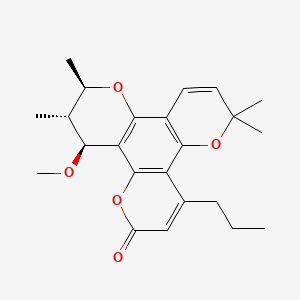

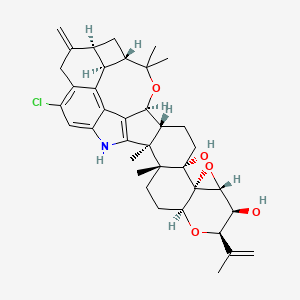

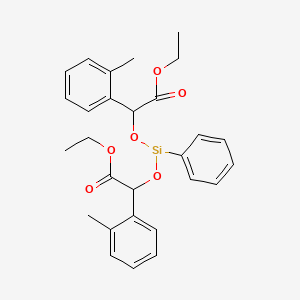

Penitrem F is a mycotoxin produced by the fungus Penicillium crustosum. It belongs to the group of indole-diterpene mycotoxins, which are known for their potent tremorgenic effects. These compounds are toxic to vertebrates and other animal groups even at low concentrations, causing both acute and chronic diseases .

Métodos De Preparación

Penitrem F is synthesized by Penicillium crustosum under specific environmental conditions. The production of penitrems, including this compound, is influenced by various abiotic factors such as media composition, incubation time, temperature, pH, light, water activity, and the presence of carbon and nitrogen sources . For instance, glucose at a concentration of 50 g/L and glutamate as a nitrogen source significantly enhance the production of penitrems. Additionally, oxidative stress induced by copper sulfate promotes the biosynthesis of these compounds . Industrial production methods typically involve cultivating Penicillium crustosum on solid or liquid media under controlled conditions to maximize yield .

Análisis De Reacciones Químicas

Penitrem F undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features multiple functional groups that can participate in these reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Penitrem F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a standard for analytical methods to detect and quantify mycotoxins in food and environmental samples . In biology, this compound is studied for its effects on cellular processes and its potential as a tool for investigating signal transduction pathways . In medicine, research focuses on its toxicological effects and potential therapeutic applications, such as its antiproliferative activity against certain cancer cell lines .

Mecanismo De Acción

Penitrem F exerts its effects by blocking high-conductance calcium-activated potassium channels (BK channels) and impairing gamma-aminobutyric acid (GABA) neurotransmission in the cerebellum . This disruption in ion channel function leads to the tremorgenic effects observed in animals exposed to the compound. The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is clear that this compound affects both neuronal and non-neuronal cells .

Comparación Con Compuestos Similares

Penitrem F is part of a family of indole-diterpene mycotoxins, which includes other compounds such as Penitrem A, Penitrem B, Penitrem C, Penitrem D, and Penitrem E . These compounds share a similar cyclic diterpene scaffold and indole moiety but differ in their functional groups and stereochemistry. This compound is unique due to its specific structural features, such as the presence of a chlorine atom at C-6 and an epoxy group, which contribute to its distinct biological activity .

Propiedades

Número CAS |

78213-65-7 |

|---|---|

Fórmula molecular |

C37H44ClNO5 |

Peso molecular |

618.2 g/mol |

Nombre IUPAC |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9-diol |

InChI |

InChI=1S/C37H44ClNO5/c1-15(2)29-28(40)32-37(44-32)23(42-29)9-10-34(6)35(7)19(8-11-36(34,37)41)30-27-26-22(39-31(27)35)14-21(38)18-12-16(3)17-13-20(24(17)25(18)26)33(4,5)43-30/h14,17,19-20,23-24,28-30,32,39-41H,1,3,8-13H2,2,4-7H3/t17-,19+,20+,23+,24+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |

Clave InChI |

YWORPEZTBDVGCS-JCMMWUKFSA-N |

SMILES isomérico |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

SMILES canónico |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)